Cas no 1391469-99-0 (rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride)

Rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride is a chiral amino alcohol derivative featuring a trifluoromethoxy-substituted aromatic ring. This compound is of interest in pharmaceutical and agrochemical research due to its stereospecific configuration and the presence of the trifluoromethoxy group, which enhances metabolic stability and lipophilicity. The hydrochloride salt form improves solubility and handling properties. Its structural features make it a valuable intermediate for the synthesis of biologically active molecules, particularly in the development of CNS-targeting agents or enzyme inhibitors. The defined stereochemistry ensures consistent reactivity in asymmetric synthesis, while the trifluoromethoxy group contributes to unique electronic and steric effects in molecular interactions.
rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride structure
1391469-99-0 structure
Product name:rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride
CAS No:1391469-99-0
MF:C9H11ClF3NO2
Molecular Weight:257.637352228165
CID:5581091
PubChem ID:121235722

rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride 化学的及び物理的性質

名前と識別子

    • (R)-2-amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride
    • rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride
    • (2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride
    • (2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride
    • 1391469-99-0
    • EN300-27158574
    • MFCD12758174
    • CS-0256214
    • rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride
    • インチ: 1S/C9H10F3NO2.ClH/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m0./s1
    • InChIKey: XPBLGMPQLWNYOC-QRPNPIFTSA-N
    • SMILES: Cl.FC(OC1=CC=CC(=C1)[C@H](CO)N)(F)F

計算された属性

  • 精确分子量: 257.0430408g/mol
  • 同位素质量: 257.0430408g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 198
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.5Ų

rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27158574-5.0g
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride
1391469-99-0 95%
5g
$8725.0 2023-05-26
Enamine
EN300-27158574-10g
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride
1391469-99-0 95%
10g
$12938.0 2023-09-11
1PlusChem
1P028G71-10g
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-olhydrochloride
1391469-99-0 95%
10g
$16054.00 2023-12-22
Enamine
EN300-27158574-5g
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride
1391469-99-0 95%
5g
$8725.0 2023-09-11
1PlusChem
1P028G71-5g
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-olhydrochloride
1391469-99-0 95%
5g
$10846.00 2023-12-22
1PlusChem
1P028G71-1g
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-olhydrochloride
1391469-99-0 95%
1g
$3781.00 2023-12-22
Enamine
EN300-27158574-0.1g
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride
1391469-99-0 95%
0.1g
$1044.0 2023-09-11
Enamine
EN300-27158574-2.5g
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride
1391469-99-0 95%
2.5g
$5897.0 2023-09-11
1PlusChem
1P028G71-250mg
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-olhydrochloride
1391469-99-0 95%
250mg
$1901.00 2023-12-22
Enamine
EN300-27158574-1g
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride
1391469-99-0 95%
1g
$3009.0 2023-09-11

rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride 関連文献

rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochlorideに関する追加情報

Comprehensive Overview of rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride (CAS No. 1391469-99-0)

The compound rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride (CAS No. 1391469-99-0) is a chiral amine derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a trifluoromethoxy group and an amino alcohol moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and central nervous system (CNS) disorders.

One of the most searched questions in the field of medicinal chemistry is: "What are the applications of chiral amines in drug development?" This compound addresses this query by showcasing the importance of stereochemistry in enhancing drug efficacy and reducing side effects. The rel-(2R) configuration is particularly noteworthy, as it often exhibits higher biological activity compared to its enantiomers. This aligns with the growing trend of enantioselective synthesis in modern pharmaceuticals.

Another hot topic in the scientific community is the role of fluorinated compounds in improving drug pharmacokinetics. The trifluoromethoxy group in rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride enhances metabolic stability and membrane permeability, making it a subject of interest for researchers exploring blood-brain barrier (BBB) penetration. This is particularly relevant for diseases like Alzheimer's and Parkinson's, where effective CNS delivery is critical.

From a synthetic chemistry perspective, the compound's hydrochloride salt form improves solubility and handling, which is a common challenge in drug formulation. Searches like "How to improve the solubility of amine derivatives?" often highlight the importance of salt formation, and this compound serves as a prime example. Its stability under various pH conditions also makes it suitable for oral drug formulations, a key consideration in preclinical development.

In the context of green chemistry, researchers are exploring sustainable methods to synthesize such complex molecules. The rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride can be synthesized using catalytic asymmetric hydrogenation, a process that minimizes waste and reduces the need for hazardous reagents. This aligns with the increasing demand for environmentally friendly synthetic routes in the pharmaceutical industry.

Analytical characterization of this compound is another area of interest. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are commonly used to confirm its purity and stereochemistry. Searches such as "How to characterize chiral amines?" often lead to discussions about these methods, underscoring the compound's relevance in analytical chemistry.

In summary, rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride (CAS No. 1391469-99-0) is a multifaceted compound with broad applications in drug discovery, CNS research, and sustainable chemistry. Its unique structural features and practical advantages make it a valuable tool for scientists addressing some of the most pressing challenges in modern medicine.

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